4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

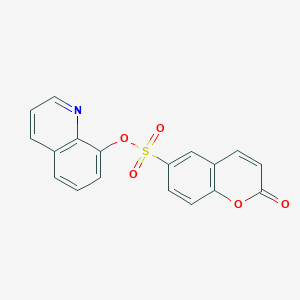

The synthesis of the compound 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, referred to as compound (5), involves a reaction between N-(2-Amino-phenyl)-4-chloro-benzamide (3) and (1H-Indol-3-yl)-acetic acid in dry dichloromethane. The addition of lutidine and TBTU under cooled conditions facilitates the reaction, yielding the product in good yield. The synthesis process is characterized by the use of spectroscopic techniques such as HNMR, IR, and LC-MS, ensuring the correct formation of the compound .

Molecular Structure Analysis

The molecular structure of compound (5) was confirmed through single crystal X-ray diffraction study. It crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are a = 5.116 (8) Å, b = 17.30 (3) Å, c = 11.519 (18) Å, β = 102.441 (18)°, and Z = 2. The crystal structure is stabilized by various intermolecular interactions, including N-H…O, N-H…N, C-H…O, and C-H…π interactions. These interactions are crucial for the molecular packing within the crystal .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving the compound, the indole nucleus present in the compound is known to exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often associated with interactions with DNA and proteins, suggesting that the compound may participate in biological chemical reactions relevant to these properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compound (5) are inferred from its synthesis and structural analysis. The compound's crystalline form and space group indicate solid-state properties that could affect its solubility and stability. The Hirshfeld surface analysis conducted as part of the study provides insight into the intermolecular interactions responsible for molecular packing, which can influence the compound's melting point, solubility, and reactivity. Additionally, DFT calculations were performed to analyze the HOMO-LUMO energy levels, which are indicative of the compound's electronic properties and potential reactivity .

Related Case Studies

The related compound series, including 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, has been synthesized and evaluated for antimicrobial and anticancer activities. Compounds (9) and (19) showed significant antimicrobial effectiveness, while compound (3) exhibited potent anticancer activity, particularly selective toward HCT 116 cell line. These activities were compared to standard drugs such as carboplatin and 5-fluorouracil (5-FU). QSAR studies highlighted that the antimicrobial activity of isatin derivatives is influenced by lipophilic and topological parameters, suggesting that similar analyses could be relevant for the compound .

科学研究应用

碱性磷酸酶抑制

已合成并研究了双杂环苯甲酰胺,包括与4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺相关结构的化合物,以评估它们对碱性磷酸酶(AP)的抑制作用。这些化合物已显示出对AP的强效抑制作用,这是参与去磷酸化过程的重要酶。通过动力学和计算方法探索了抑制机制,指出了特定化合物的非竞争性抑制,并暗示在调节骨骼和牙齿钙化过程中具有潜在应用,而且没有显著的细胞毒性(Abbasi等,2019)。

神经退行性疾病的酶抑制

进一步研究苯甲酰胺衍生物,特别是那些包含呋喃和哌嗪环的化合物,突出了它们作为酶抑制剂的作用,尤其是对丁酰胆碱酯酶。这种酶是治疗阿尔茨海默病的干预靶点,表明4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺的衍生物可能作为治疗神经退行性疾病的潜在治疗剂。这些化合物显示出相当的抑制作用,特定衍生物显示出低毒性和有希望的IC50值,突显了它们的治疗潜力(Abbasi et al., 2020)。

抗菌和抗尿素酶活性

4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺及相关化合物的结构多样性使其具有广泛的生物活性,包括抗菌和抗尿素酶活性。已合成某些衍生物并评估其抗菌、抗尿素酶和抗氧化活性,显示出在这些领域的有效性。这表明在开发新的抗菌剂和治疗与尿素酶活性相关的疾病方面具有潜在应用(Sokmen et al., 2014)。

分子对接和药物设计

对4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺衍生物的研究已扩展到计算研究,包括分子对接。这些研究旨在了解这些化合物与生物靶点之间的相互作用,促进设计具有优化疗效和特异性的药物。例如,研究已集中于它们与与阿尔茨海默病和结核病相关的酶的结合,提供指导开发新治疗剂的见解(Hussain et al., 2016)。

5-羟色胺受体拮抗

已确定一些苯甲酰胺衍生物为强效的5-羟色胺-3(5-HT3)受体拮抗剂。结构活性关系研究探讨了不同芳香核对拮抗活性的影响,有助于开发治疗与5-羟色胺失调相关的疾病的新疗法。这些发现强调了4-氯-N-(2-(呋喃-2-基)-2-(吲哚-1-基)乙基)苯甲酰胺衍生物在精神疾病和胃肠道紊乱治疗中的潜力(Harada et al., 1995)。

属性

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXNYPVRDQFYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)